molecular formula C17H16N2O5 B2436061 3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-53-8

3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2436061
CAS RN: 2034361-53-8
M. Wt: 328.324
InChI Key: DTFDQSNFOJJOBI-UHFFFAOYSA-N
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Description

3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a derivative of oxazolidine-2,4-dione and has been synthesized using various methods. The purpose of

Scientific Research Applications

Electrooxidative Cyclization Methods

Electrooxidative cyclization methods have shown potential in synthesizing novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, including compounds related to 3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione. These methods employ catalytic amounts of iodide ions to significantly increase yields of cyclized compounds, demonstrating an efficient pathway for the synthesis of complex oxazolidine derivatives (Okimoto et al., 2012).

Crystal Structure and Polymerization Potential

The crystal structure of similar oxazolidine compounds reveals intermolecular hydrogen bonding patterns that contribute to their high polymerizability in the solid state. These structural insights suggest potential applications in materials science, where the polymerization characteristics of oxazolidine derivatives can be exploited for the development of new materials (Kanazawa, 2000).

Novel Synthesis Approaches

Research has developed a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones. This approach provides a novel and environmentally friendly method for accessing various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).

Antimicrobial Activity

Some oxazolidine derivatives have been evaluated for their antimicrobial activities. Specifically, compounds synthesized via Knoevenagel condensation showed significant antibacterial and antifungal effects, indicating the potential of oxazolidine-2,4-diones as frameworks for developing new antimicrobial agents (Prakash et al., 2010).

properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-15-10-23-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFDQSNFOJJOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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